1-Benzylquinolin-1-ium bromide
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Overview
Description
1-Benzylquinolin-1-ium bromide is a quaternary ammonium compound with the molecular formula C₁₆H₁₄BrN. It is derived from quinoline and benzyl bromide. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzylquinolin-1-ium bromide can be synthesized through the reaction of quinoline with benzyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like acetonitrile. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Benzylquinolin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: It can be reduced to form 1-benzylquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are employed.
Major Products Formed
Substitution: Products include various substituted quinolines.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include 1-benzylquinoline.
Scientific Research Applications
1-Benzylquinolin-1-ium bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the preparation of novel materials with unique electronic properties.
Catalysis: The compound is employed as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-Benzylquinolin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylquinolin-1-ium chloride
- 1-Benzylisoquinolin-1-ium bromide
- 1-Benzylpyridinium bromide
Uniqueness
1-Benzylquinolin-1-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
26323-01-3 |
---|---|
Molecular Formula |
C16H14BrN |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
1-benzylquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H14N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
JPDUMVIINKZMDQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
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